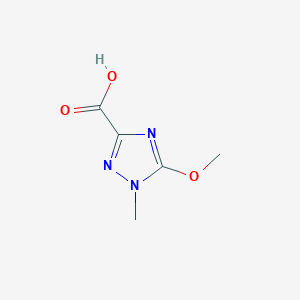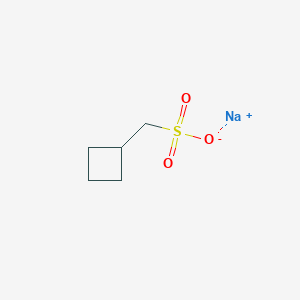
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .Applications De Recherche Scientifique
Antiviral Drug Synthesis
5-Methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a precursor in the synthesis of Ribavirin , a nucleoside analogue with broad antiviral activity. Ribavirin is used to treat a variety of viral infections, including hepatitis C and respiratory syncytial virus .
Xanthine Oxidase Inhibition
This compound has been utilized in the development of analogues for febuxostat , a drug used to treat gout. The analogues synthesized from this triazole derivative have shown potent inhibitory activity against xanthine oxidase, which is crucial for managing hyperuricemia .
Crystallography Studies
The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate , which can be derived from 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, has been analyzed to understand its molecular configuration and potential interactions with other molecules .
Nucleoside Analogue Research
Researchers have used this compound as a starting material for creating various nucleoside analogues, which are essential in studying viral replication mechanisms and developing new antiviral drugs .
Organic Synthesis
Due to its reactive carboxylate group, this triazole derivative is a valuable building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical applications .
Enzyme Inhibition Studies
The compound’s structural similarity to certain biomolecules makes it a candidate for enzyme inhibition studies, which are fundamental in drug discovery and understanding disease mechanisms .
Material Science
In material science, the compound’s derivatives could potentially be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics .
Agricultural Chemistry
Triazole derivatives are known for their fungicidal properties. As such, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its efficacy in protecting crops against fungal pathogens .
Mécanisme D'action
Target of Action
1,2,4-Triazoles and their derivatives are known to interact with a variety of biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific derivative and target. For example, some 1,2,4-triazole derivatives have been reported as antiviral agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEBHGNFGBAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)








![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)
